Sitagliptin N-Sulfate Sodium Salt synthesis and characterization
Sitagliptin N-Sulfate Sodium Salt synthesis and characterization
Technical Guide: Synthesis and Characterization of Sitagliptin N-Sulfate Sodium Salt
Abstract This technical guide details the synthesis, purification, and structural characterization of Sitagliptin N-Sulfate Sodium Salt (CAS: 2470126-25-9), a critical Phase II metabolite (M7) and reference standard for impurity profiling of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. The protocol utilizes a mild sulfation strategy via sulfur trioxide-pyridine complex to preserve the integrity of the triazolopyrazine pharmacophore, followed by a controlled cation exchange to yield the stable sodium salt.
Chemical Identity & Properties
Table 1: Compound Specifications
| Property | Detail |
| Common Name | Sitagliptin N-Sulfate Sodium Salt |
| Systematic Name | Sodium (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate |
| CAS Number | 2470126-25-9 (Sodium Salt); 940002-57-3 (Free Acid) |
| Molecular Formula | C₁₆H₁₄F₆N₅O₄S[1][2][3][4][5][6][7]·Na |
| Molecular Weight | 509.36 g/mol |
| Solubility | Soluble in Water, DMSO; Slightly soluble in Methanol |
| Appearance | White to off-white hygroscopic solid |
Retrosynthetic Analysis & Strategy
The synthesis targets the primary amine of the Sitagliptin backbone. Direct sulfation using chlorosulfonic acid (
Strategic Choice: Sulfur Trioxide-Pyridine Complex (
-
Causality: This reagent acts as a mild electrophilic source of
.[8] The pyridine acts as a buffer, preventing the reaction mixture from becoming highly acidic, which protects the acid-sensitive moieties of Sitagliptin. -
Salt Formation: The initial product is a pyridinium sulfamate or zwitterion. Conversion to the sodium salt is essential for long-term stability and water solubility, achieved via ion exchange or careful neutralization with NaOH.
Experimental Protocol
Step 1: Preparation of Sitagliptin Free Base
Note: Commercial Sitagliptin is typically supplied as the phosphate monohydrate salt. It must be desalted prior to sulfation.
-
Suspend Sitagliptin Phosphate (5.0 g, 9.55 mmol) in water (50 mL).
-
Add Ethyl Acetate (50 mL) and adjust pH to ~10 using saturated Sodium Bicarbonate (
) solution. -
Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo to yield Sitagliptin Free Base as a white foam.
Step 2: N-Sulfation Reaction
-
Dissolve Sitagliptin Free Base (3.8 g, 9.33 mmol) in anhydrous Dimethylformamide (DMF) (20 mL) under nitrogen atmosphere.
-
Why DMF? High solubility of the substrate and reagent; inert to sulfation.
-
-
Add Sulfur Trioxide-Pyridine Complex (1.78 g, 11.2 mmol, 1.2 eq) in one portion.
-
Stir the mixture at Room Temperature (20–25°C) for 12–16 hours.
-
Monitoring: Check reaction progress via HPLC or TLC (Silica; MeOH/DCM 1:9). The product will remain at the baseline in standard normal phase systems due to high polarity.
-
Step 3: Workup and Sodium Salt Formation
-
Quench the reaction by slowly adding 0.5 M NaOH (25 mL) to adjust pH to ~8.5–9.0.
-
Critical Control Point: Do not exceed pH 10 to avoid amide hydrolysis.
-
-
Concentrate the mixture under reduced pressure to remove DMF (bath temp < 45°C).
-
Purification via C18 Reverse Phase Chromatography:
-
Column: C18 Prep-HPLC column.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 20 mins.
-
-
Collect fractions containing the product (elutes earlier than Sitagliptin).
-
Cation Exchange (Ammonium to Sodium):
-
Pass the pooled fractions through a column packed with Dowex 50WX8 (Na+ form) resin.
-
Elute with water.
-
-
Lyophilize the aqueous eluent to obtain Sitagliptin N-Sulfate Sodium Salt as a white powder.
Characterization & Validation
High-Resolution Mass Spectrometry (HRMS)
-
Mode: ESI Negative (ESI-)
-
Theoretical Mass [M-H]⁻: 486.0676
-
Observed Mass: 486.06 ± 0.01
-
Interpretation: The negative mode is highly sensitive for sulfamates due to the facile ionization of the
group.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz,
):-
The diagnostic signal is the chiral proton (
-proton to the nitrogen). In the parent Sitagliptin, this multiplet appears around 4.1–4.2 ppm. -
Shift: In the N-Sulfate, this proton shifts downfield to
4.5–4.7 ppm due to the strong electron-withdrawing nature of the sulfonate group. -
Backbone: The trifluorophenyl region (
6.9–7.4 ppm) and the triazolopyrazine methylene protons ( 4.8–5.0 ppm) remain largely unchanged, confirming the core structure is intact.
-
Impurity Profiling Context
The following diagram illustrates the metabolic and degradation pathways where this compound is relevant.
Caption: Metabolic and degradation map of Sitagliptin, highlighting the N-Sulfate pathway.
Handling and Stability
-
Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator at -20°C.
-
Hydrolysis Risk: Sulfamates are generally stable in neutral/basic aqueous solutions but can hydrolyze back to the amine and sulfate in acidic conditions (pH < 4) at elevated temperatures.
-
Safety: The reagents (SO3.Py) are corrosive. The final product is a pharmacologically active metabolite; handle with standard PPE for potent compounds.
References
-
Metabolic Identification: Dubbelman, A. C., et al. "The metabolism and excretion of sitagliptin in humans." Drug Metabolism and Disposition, 35.4 (2007): 521-529. Link
-
Impurity Profiling: Sonune, D. P., & Mone, M. K. "Isolation, Characterization of Degradation Products of Sitagliptin." International Journal of Pharmaceutical Sciences and Research, 4.9 (2013): 3494-3503. Link
-
Synthesis Methodology: "Sulfur Trioxide-Pyridine Complex in Organic Synthesis." Organic Syntheses, Coll. Vol. 6 (1988). Link
-
Compound Data: PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate. Link
-
Cayman Chemical: Sitagliptin N-Sulfate (sodium salt) Product Information. Link
Sources
- 1. Sitagliptin N-sulfate | C16H15F6N5O4S | CID 46782925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin N-Sulfate (sodium salt) | CAS 2470126-25-9 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. CN105130999A - Synthesis method of Sitagliptin impurities - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
